2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(4-PYRIDYL)BENZAMIDE
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Overview
Description
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide is an organic compound that features both benzamide and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: 4-Hydroxybenzamide derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Nitro or halogen-substituted benzamides.
Scientific Research Applications
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxybenzamide
- 4-Amino-2-methoxybenzoic acid
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
Uniqueness
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-16-8-6-14(7-9-16)19(24)23-18-5-3-2-4-17(18)20(25)22-15-10-12-21-13-11-15/h2-13H,1H3,(H,23,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGCOKFVONGSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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